1-(4-{[1-(6-Chloropyridazin-3-yl)piperidin-3-yl]carbonyl}piperazin-1-yl)ethanone
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Overview
Description
1-(4-{[1-(6-Chloropyridazin-3-yl)piperidin-3-yl]carbonyl}piperazin-1-yl)ethanone, also known by its systematic name 1-(6-chloropyridazin-3-yl)piperidin-4-ol, is a chemical compound with the molecular formula C9H12ClN3O. It has a molecular weight of 213.7 g/mol . This compound features a piperidine ring and a chloropyridazine moiety, making it an interesting target for research and applications.
Preparation Methods
Synthetic Routes: The synthetic preparation of 1-(6-chloropyridazin-3-yl)piperidin-4-ol involves several steps. One common route includes the following reactions:
Chlorination: 6-Chloropyridazine reacts with a suitable chlorinating agent to introduce the chlorine atom.
Piperidine Ring Formation: The chlorinated pyridazine intermediate undergoes cyclization with piperidine, forming the piperidine ring.
Hydroxylation: The final step involves hydroxylation of the piperidine ring to yield 1-(6-chloropyridazin-3-yl)piperidin-4-ol.
Industrial Production: While industrial-scale production methods are not widely documented, laboratories typically synthesize this compound using the above synthetic routes.
Chemical Reactions Analysis
1-(6-Chloropyridazin-3-yl)piperidin-4-ol can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of corresponding ketones or other oxidized derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups. Common reagents include oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and nucleophiles (e.g., amines).
Scientific Research Applications
1-(6-Chloropyridazin-3-yl)piperidin-4-ol finds applications in various fields:
Medicine: It may serve as a scaffold for drug development due to its unique structure.
Chemical Biology: Researchers explore its interactions with biological targets.
Industry: It could be used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers often compare this compound with related piperidine derivatives to highlight its distinct features.
Properties
Molecular Formula |
C16H22ClN5O2 |
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Molecular Weight |
351.8 g/mol |
IUPAC Name |
1-[4-[1-(6-chloropyridazin-3-yl)piperidine-3-carbonyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C16H22ClN5O2/c1-12(23)20-7-9-21(10-8-20)16(24)13-3-2-6-22(11-13)15-5-4-14(17)18-19-15/h4-5,13H,2-3,6-11H2,1H3 |
InChI Key |
DDMXCNPMWUPHNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2CCCN(C2)C3=NN=C(C=C3)Cl |
Origin of Product |
United States |
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